molecular formula C26H27NO7S B13377751 Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13377751
M. Wt: 497.6 g/mol
InChI Key: SBKLHIIPFKFBKA-ZKZSMLQKSA-N
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Description

Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with ethyl 2-bromo-3-oxobutanoate to form an intermediate, which is then reacted with 4-formylbenzoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific structural features, such as the thiophene ring and the ethoxy groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C26H27NO7S

Molecular Weight

497.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C26H27NO7S/c1-4-31-19-13-9-18(10-14-19)27-25-23(26(30)33-6-3)24(29)21(35-25)15-17-7-11-20(12-8-17)34-16-22(28)32-5-2/h7-15,29H,4-6,16H2,1-3H3/b21-15-,27-25?

InChI Key

SBKLHIIPFKFBKA-ZKZSMLQKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC(=O)OCC)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC(=O)OCC)S2)O)C(=O)OCC

Origin of Product

United States

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